Cas no 2172023-47-9 (1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde)

1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde
- 2172023-47-9
- EN300-1595044
-
- インチ: 1S/C6H3F6N3O/c7-5(8,9)2-15-4(6(10,11)12)3(1-16)13-14-15/h1H,2H2
- InChIKey: KNPVHWMCGQGTIC-UHFFFAOYSA-N
- ほほえんだ: FC(CN1C(C(F)(F)F)=C(C=O)N=N1)(F)F
計算された属性
- せいみつぶんしりょう: 247.01803070g/mol
- どういたいしつりょう: 247.01803070g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 47.8Ų
1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595044-10.0g |
1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172023-47-9 | 10g |
$5897.0 | 2023-06-04 | ||
Enamine | EN300-1595044-500mg |
1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172023-47-9 | 500mg |
$1316.0 | 2023-09-23 | ||
Enamine | EN300-1595044-50mg |
1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172023-47-9 | 50mg |
$1152.0 | 2023-09-23 | ||
Enamine | EN300-1595044-250mg |
1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172023-47-9 | 250mg |
$1262.0 | 2023-09-23 | ||
Enamine | EN300-1595044-1000mg |
1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172023-47-9 | 1000mg |
$1371.0 | 2023-09-23 | ||
Enamine | EN300-1595044-0.1g |
1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172023-47-9 | 0.1g |
$1207.0 | 2023-06-04 | ||
Enamine | EN300-1595044-1.0g |
1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172023-47-9 | 1g |
$1371.0 | 2023-06-04 | ||
Enamine | EN300-1595044-2.5g |
1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172023-47-9 | 2.5g |
$2688.0 | 2023-06-04 | ||
Enamine | EN300-1595044-0.25g |
1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172023-47-9 | 0.25g |
$1262.0 | 2023-06-04 | ||
Enamine | EN300-1595044-0.05g |
1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde |
2172023-47-9 | 0.05g |
$1152.0 | 2023-06-04 |
1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehydeに関する追加情報
Comprehensive Overview of 1-(2,2,2-Trifluoroethyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carbaldehyde (CAS No. 2172023-47-9)
The compound 1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172023-47-9) is a highly specialized fluorinated triazole derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceuticals, agrochemicals, and material science. This trifluoromethyl-substituted triazole is characterized by its aldehyde functional group, which makes it a versatile intermediate for further chemical modifications. Researchers and industry professionals are increasingly exploring its utility in drug discovery and catalysis, aligning with the growing demand for sustainable chemistry and green synthesis methods.
One of the most intriguing aspects of 1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is its structural framework, which combines a triazole ring with trifluoroethyl and trifluoromethyl substituents. This combination enhances its lipophilicity and metabolic stability, making it a promising candidate for medicinal chemistry applications. The presence of the aldehyde group further allows for Schiff base formation and other nucleophilic addition reactions, which are critical in the design of bioactive molecules. Recent studies have highlighted its potential in antiviral and anticancer research, particularly in the context of targeted therapies.
In the realm of agrochemicals, 1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde has shown promise as a building block for crop protection agents. The fluorine atoms in its structure contribute to its bioactivity and environmental persistence, which are desirable traits for pesticides and herbicides. However, the compound's eco-toxicity profile remains an area of active investigation, as the scientific community strives to balance efficacy with environmental safety. This aligns with the broader trend of precision agriculture and the push for reduced chemical footprints in farming practices.
From a material science perspective, this compound's fluorine-rich architecture offers unique opportunities for developing high-performance polymers and coatings. The triazole ring provides thermal stability, while the trifluoromethyl groups impart hydrophobicity and chemical resistance. These properties are highly sought after in industries such as electronics, aerospace, and renewable energy, where durable materials are essential. Innovations in fluoropolymer research have further amplified interest in this compound, particularly for applications in solar cells and battery technologies.
The synthesis of 1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions, including click chemistry approaches for the triazole formation. Recent advancements in flow chemistry and microwave-assisted synthesis have improved the efficiency and scalability of its production, addressing the challenges associated with fluorinated compounds. These developments are particularly relevant in the context of industrial scalability and cost-effective manufacturing, which are critical for its commercial viability.
As the scientific community continues to explore the potential of 1-(2,2,2-trifluoroethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde, questions about its mechanism of action, toxicity, and environmental impact remain at the forefront. Researchers are also investigating its compatibility with biodegradable materials and circular economy principles, reflecting the broader shift toward sustainable chemistry. With its diverse applications and ongoing research, this compound exemplifies the intersection of innovation and responsibility in modern chemical science.
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